molecular formula C18H19BrN2OS B4060373 N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4060373
M. Wt: 391.3 g/mol
InChI Key: KHAPYQRKWJXYCT-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a benzothiazole moiety and a bicyclo[221]heptane scaffold

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with unique properties.

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates . This reaction is carried out under mild conditions using a chiral tertiary amine as the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the bicyclo[2.2.1]heptane scaffold provides rigidity and spatial orientation, facilitating specific binding to target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a benzothiazole ring and a bicyclo[2.2.1]heptane scaffold, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2OS/c1-10-17(2,3)11-6-7-18(10,9-11)15(22)21-16-20-13-5-4-12(19)8-14(13)23-16/h4-5,8,11H,1,6-7,9H2,2-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAPYQRKWJXYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
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N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

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